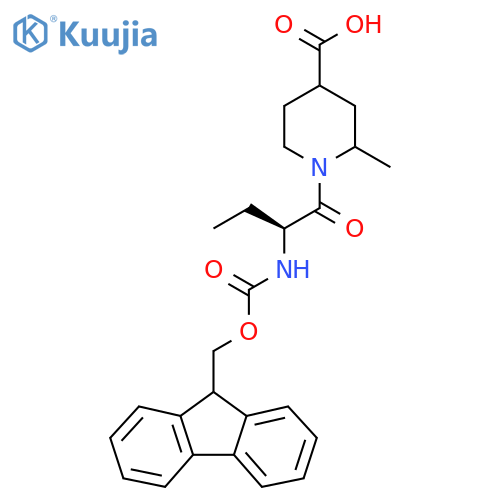

Cas no 2171382-96-8 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid)

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid

- EN300-1491918

- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid

- 2171382-96-8

-

- インチ: 1S/C26H30N2O5/c1-3-23(24(29)28-13-12-17(25(30)31)14-16(28)2)27-26(32)33-15-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,16-17,22-23H,3,12-15H2,1-2H3,(H,27,32)(H,30,31)/t16?,17?,23-/m0/s1

- InChIKey: KSISOWOAVQDFRV-OCJFHSIUSA-N

- ほほえんだ: O=C([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC(C(=O)O)CC1C

計算された属性

- せいみつぶんしりょう: 450.21547206g/mol

- どういたいしつりょう: 450.21547206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 706

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 95.9Ų

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1491918-100mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1491918-10000mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1491918-0.5g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1491918-10.0g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1491918-0.25g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 0.25g |

$3099.0 | 2023-06-05 | ||

| Enamine | EN300-1491918-250mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1491918-500mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1491918-2.5g |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1491918-50mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1491918-1000mg |

1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-2-methylpiperidine-4-carboxylic acid |

2171382-96-8 | 1000mg |

$3368.0 | 2023-09-28 |

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acidに関する追加情報

Introduction to 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid (CAS No. 2171382-96-8)

The compound 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid, identified by its CAS number 2171382-96-8, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a (9H-fluoren-9-yl)methoxycarbonyl moiety and a 2-methylpiperidine backbone suggests a unique combination of pharmacophoric elements that may contribute to its biological activity.

Recent studies have highlighted the importance of chiral centers in pharmaceutical compounds, particularly in the development of enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects. The (2S)-configuration of the amine group in this compound underscores its stereochemical specificity, which is a critical factor in determining its pharmacological profile. The fluorenylmethoxycarbonyl (Fmoc) protecting group, while often associated with peptide synthesis, also serves as a versatile handle for further chemical modifications, enabling the construction of more complex derivatives.

In the realm of drug discovery, the butanoyl and piperidine segments of this molecule contribute to its potential binding interactions with biological targets. Piperidine derivatives are well-documented for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. The incorporation of a carboxylic acid functionality at the 4-position of the piperidine ring further enhances its solubility and reactivity, making it a valuable scaffold for medicinal chemists.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural features of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid position it as a promising candidate for such endeavors. The fluorene moiety, known for its stability and rigidity, can serve as a scaffold for designing molecules with improved pharmacokinetic properties. Additionally, the presence of multiple reactive sites allows for selective functionalization, enabling the creation of analogs with tailored biological activities.

The synthesis of this compound involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and pharmaceutical science. The Fmoc group, while commonly used in peptide synthesis, also plays a role in protecting reactive amine groups during multi-step syntheses. This protection-deprotection strategy is essential for achieving high yields and purity in complex molecular architectures. The use of chiral auxiliaries or catalysts to achieve the desired stereoselectivity further underscores the advanced nature of synthetic methodologies employed in its preparation.

From a biological perspective, the potential applications of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid are vast. Its structural motif suggests compatibility with enzymes or receptors involved in metabolic pathways, inflammation, or neurodegenerative diseases. Preliminary computational studies have indicated that this compound may exhibit inhibitory activity against certain therapeutic targets, although further experimental validation is required to confirm these hypotheses.

The integration of computational chemistry and high-throughput screening has revolutionized drug discovery by enabling rapid assessment of molecular properties and virtual testing against biological targets. In this context, 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid could serve as a starting point for structure-based drug design initiatives. By leveraging molecular modeling techniques, researchers can optimize its binding interactions with target proteins or nucleic acids, thereby accelerating the development process.

The versatility of this compound also extends to its potential use as an intermediate in larger synthetic schemes. Its carboxylic acid functionality can be coupled with various amine-bearing molecules via amide bond formation, while the Fmoc group can be removed under mild acidic conditions to reveal the underlying amine. This reactivity makes it an attractive building block for constructing peptidomimetics or other bioactive molecules that require precise control over stereochemistry and connectivity.

As our understanding of disease mechanisms continues to evolve, so does our approach to drug design. Small molecules like 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid play a pivotal role in translating basic research into therapeutic interventions. By combining innovative synthetic strategies with rigorous biological evaluation, scientists are paving the way for next-generation treatments that offer greater efficacy and safety profiles.

In conclusion,1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid (CAS No. 2171382-96-8) represents a significant contribution to pharmaceutical chemistry. Its complex structure and versatile reactivity position it as a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research progresses, this compound is likely to inspire further innovations in synthetic methodologies and therapeutic applications.

2171382-96-8 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-2-methylpiperidine-4-carboxylic acid) 関連製品

- 2757951-51-0(4-Bromo-2-cyanophenyl 4-methylbenzene-1-sulfonate)

- 1807129-14-1(Methyl 5-chloro-4-cyano-2-(hydroxymethyl)benzoate)

- 1782651-95-9(3-2-(pyrrolidin-1-yl)pyridin-3-ylbutanoic acid)

- 2035001-59-1(4-{6-[(E)-2-(4-methylphenyl)ethenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine)

- 64156-70-3(n-Butyl-4,4,4-d3 Alcohol)

- 2168164-45-0(2,2,3,3-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

- 593960-65-7(2-THIAZOLAMINE, 4-METHYL-5-[4-(METHYLSULFONYL)-3-(TRIFLUOROMETHYL)PHENYL]-)

- 2160525-19-7(2-(3-{(tert-butoxy)carbonylamino}-5-ethyloxolan-3-yl)acetic acid)

- 873790-39-7(4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

- 1361590-43-3(3-Chloro-5-iodo-2-(2,4,6-trichlorophenyl)pyridine)